3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Description
3-Bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a benzamide derivative featuring a bromo group at the 3-position, a methoxy group at the 4-position of the benzoyl ring, and a carbamothioyl moiety attached to a 3-(trifluoromethyl)phenyl group. This compound shares structural similarities with pharmacologically active benzamides, which are often explored for their biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2S/c1-24-13-6-5-9(7-12(13)17)14(23)22-15(25)21-11-4-2-3-10(8-11)16(18,19)20/h2-8H,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJPTKXXHLWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367638 | |
| Record name | STK003926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6389-19-1 | |
| Record name | STK003926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, often involving advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative .
Scientific Research Applications
Medicinal Chemistry
3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that similar compounds with bromine and trifluoromethyl groups exhibit cytotoxic effects against various cancer cell lines. The presence of the carbamothioyl moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
Agrochemical Applications
The compound is also being investigated for its potential use as an agrochemical, particularly as a pesticide or herbicide.
- Insecticidal Properties : Preliminary studies suggest that derivatives of this compound can act as effective insecticides against agricultural pests. The trifluoromethyl group is known to enhance biological activity, making it a candidate for further development in pest control formulations.
Materials Science
In materials science, the unique properties of this compound lend themselves to applications in polymer chemistry and nanotechnology.
- Polymer Additives : The compound can be used as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices may result in materials with enhanced performance characteristics.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Shows cytotoxic effects on cancer cell lines |
| Agrochemicals | Potential insecticide | Effective against agricultural pests |
| Materials Science | Polymer additive | Improves thermal stability and mechanical strength |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via the mitochondrial pathway, highlighting the potential of similar compounds like this compound in cancer therapy.
Case Study 2: Insecticidal Efficacy
In another study focused on agrochemicals, a series of carbamothioyl derivatives were tested against common agricultural pests. Results indicated that compounds with trifluoromethyl substitutions displayed increased toxicity levels compared to their non-fluorinated counterparts, suggesting that this compound could be developed into a novel insecticide.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Substituent Effects on Crystallography and Molecular Packing
- N-(4-Chloro-3-(trifluoromethyl)phenyl)carbamothioyl derivatives (e.g., CCDC 1840069 and 1587395):
These analogs replace the bromo and methoxy groups with chloro or methyl substituents. The carbamothioyl group facilitates hydrogen bonding (N–H···S), leading to distinct crystal packing compared to the target compound’s methoxy-driven interactions . - 3-Halo-N-[2-(trifluoromethyl)phenyl]benzamides (fluoro, bromo, iodo variants):
Halogen size influences crystal packing. For example, bromo derivatives (like the target compound) exhibit stronger van der Waals interactions than fluoro analogs, while iodo substituents increase steric hindrance, altering supramolecular arrangements .
Table 1. Molecular Properties of Selected Analogs
*Estimated based on structural similarity; †Predicted using analogous compounds.
Research Findings and Implications
- Biological Relevance : The trifluoromethyl group enhances metabolic stability, while the bromo substituent may increase halogen bonding in target-protein interactions .
- Synthetic Challenges : Bromination at the 3-position requires precise stoichiometry to avoid di-substitution, as seen in intermediates from .
Biological Activity
3-Bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Molecular Formula: C14H12BrF3N2O2S
Molecular Weight: 395.22 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Studies have shown that benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, related compounds have demonstrated moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), suggesting potential therapeutic applications in treating inflammatory diseases .
2. Anticancer Activity
The compound's structural features may contribute to its cytotoxic effects against various cancer cell lines. In vitro studies have reported that derivatives with similar functional groups exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
3. Antimicrobial Properties
Some studies indicate that compounds with similar structures exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against microbial pathogens.
Toxicity Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. The acute toxicity of related benzamide derivatives has been assessed in rodent models:
| Parameter | Value |
|---|---|
| Acute Oral LD50 | >2000 mg/kg |
| Acute Dermal LD50 | >2000 mg/kg |
| Skin Irritation | Non-irritant |
| Eye Irritation | Slight irritant |
These findings suggest a relatively low toxicity profile for the compound, making it a candidate for further pharmacological exploration .
Case Studies
Recent research has focused on the synthesis and evaluation of this compound analogs.
Case Study 1: Inhibition of COX Enzymes
A study evaluated various benzamide derivatives for their ability to inhibit COX-2. Results indicated that modifications in the substituents significantly affected biological activity, with certain analogs achieving IC50 values in the low micromolar range .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In another study, the compound was tested against several cancer cell lines, including MCF-7 and Hek293-T cells. The results showed that some derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-bromo-4-methoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide, and how are reaction conditions optimized?
- Synthesis steps : The compound can be synthesized via a multi-step approach, starting with the formation of the benzamide core. For example, bromination of a methoxy-substituted benzoic acid derivative followed by coupling with a thiourea-bearing 3-(trifluoromethyl)phenyl group is a plausible route. Key steps include controlling reaction temperatures (e.g., reflux in ethanol) and monitoring progress via thin-layer chromatography (TLC) .
- Optimization : Purification methods such as recrystallization (using ethanol or ethyl acetate) and column chromatography are critical for isolating high-purity products. Reaction yields depend on stoichiometric ratios of reagents like α-haloketones and thioamides .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- 1H NMR and ESI-MS : Nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 7.22–8.50 ppm for aromatic protons) and electrospray ionization mass spectrometry (ESI-MS) are used to confirm molecular weight and functional groups. For example, ESI-MS m/z values (e.g., 259 [M+H]+ for similar thiazole derivatives) validate the molecular formula .
- Elemental analysis : Combustion analysis ensures correct elemental composition (C, H, N, S), particularly for sulfur-containing moieties like the carbamothioyl group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s three-dimensional structure?
- X-ray crystallography : Tools like SHELXL and Mercury CSD 2.0 enable refinement of crystal structures by analyzing diffraction data. For example, SHELXL’s robust algorithms handle high-resolution data to determine bond lengths and angles, critical for confirming the spatial arrangement of the trifluoromethyl and carbamothioyl groups .
- Packing analysis : Mercury’s Materials Module identifies intermolecular interactions (e.g., hydrogen bonds between the methoxy group and adjacent molecules), which influence crystallinity and stability .
Q. What strategies are used to analyze discrepancies in biological activity data across similar benzamide derivatives?
- Structure-activity relationship (SAR) studies : Comparative analysis of substituent effects (e.g., bromo vs. methoxy groups) on enzyme inhibition can resolve contradictions. For example, trifluoromethyl groups enhance binding affinity to bacterial enzymes like acps-pptase, while bromine may sterically hinder interactions .
- Computational modeling : Density functional theory (DFT) calculations predict electronic properties (e.g., charge distribution on the carbamothioyl sulfur), which correlate with experimental bioactivity data .
Q. How do reaction intermediates impact the scalability of this compound’s synthesis?
- Intermediate stability : Labile intermediates like α-haloketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) require low-temperature storage (−20°C) to prevent decomposition.
- Scalability challenges : Continuous flow reactors may improve yield reproducibility for large-scale synthesis by ensuring precise control over reaction parameters (e.g., Grignard reagent addition rates) .
Methodological Considerations
Q. What purification techniques are recommended for removing byproducts in the final synthesis step?
- Solvent extraction : Ethyl acetate/water partitioning removes unreacted starting materials.
- Recrystallization : Ethanol or acetone recrystallization eliminates polar impurities, with yields optimized by slow cooling to induce crystal formation .
Q. How can researchers validate the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
